2-Methoxybenzenesulfonamide

Organic Synthesis Reductive Cleavage Sulfonamide Chemistry

Procure 2-Methoxybenzenesulfonamide (CAS 52960-57-3) for tamsulosin HCl synthesis and reductive cleavage. This ortho-methoxy sulfonamide scaffold is essential; para-substituted or unsubstituted analogs are not suitable. Critical for Mg-MeOH reductions. Essential building block with established crystallographic data for carbonic anhydrase inhibitor development.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS No. 52960-57-3
Cat. No. B1586911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxybenzenesulfonamide
CAS52960-57-3
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)N
InChIInChI=1S/C7H9NO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H2,8,9,10)
InChIKeyMKQNYQGIPARLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxybenzenesulfonamide CAS 52960-57-3: Chemical Identity and Baseline Procurement Parameters


2-Methoxybenzenesulfonamide (CAS 52960-57-3) is an ortho-methoxy-substituted benzenesulfonamide derivative with molecular formula C₇H₉NO₃S and molecular weight 187.22 g/mol [1]. This compound features a methoxy group at the ortho position relative to the primary sulfonamide moiety, a structural arrangement that confers distinct electronic properties and reactivity patterns compared to its para-methoxy and unsubstituted analogs [2]. Commercial availability typically ranges from 95% to 97% purity from major chemical suppliers, with storage recommendations at 2-8°C under dry conditions . The compound serves as a versatile synthetic building block in medicinal chemistry and organic synthesis, with its ortho-methoxy substitution being a critical determinant of its chemical behavior in downstream applications .

Why 2-Methoxybenzenesulfonamide Cannot Be Substituted with Para-Methoxy or Unsubstituted Benzenesulfonamide Analogs


Simple substitution of 2-methoxybenzenesulfonamide with its 4-methoxy positional isomer or unsubstituted benzenesulfonamide is not feasible in research and industrial applications due to fundamentally different electronic properties, reactivity profiles, and biological target engagement. The ortho-methoxy group exerts both steric and electronic effects that are absent in para-substituted or unsubstituted analogs, directly influencing reaction outcomes in reductive cleavage chemistry and affecting binding affinity to metalloenzymes [1]. Critically, the methoxy substitution pattern determines whether a sulfonamide undergoes successful reductive cleavage or remains inert under Mg-MeOH conditions, with para-methoxy substitution blocking the desired transformation while ortho-methoxy permits it [2]. Additionally, the ortho-methoxy group participates in unique coordination geometry within enzyme active sites, as demonstrated by crystallographic studies showing distinct zinc-binding interactions compared to N-unsubstituted benzenesulfonamides [3]. These differential characteristics preclude generic substitution and mandate compound-specific procurement for applications requiring predictable reactivity or target engagement.

Quantitative Differentiation Evidence for 2-Methoxybenzenesulfonamide: Head-to-Head Comparisons with Structural Analogs


Ortho-Methoxy Substitution Enables Mg-MeOH Reductive Cleavage While Para-Methoxy Blocks Reactivity

In a systematic study of 11 benzo-fused cyclic sulfonamides subjected to Mg-MeOH-mediated double reductive cleavage (N-S and C-S bonds), the presence and position of the methoxy substituent were found to be decisive for reaction outcome. Compounds with a para-methoxy substituent relative to the sulfonyl group failed to undergo reduction, whereas ortho-methoxy-substituted compounds successfully underwent reductive cleavage [1]. This position-dependent reactivity difference is attributed to distinct LUMO energies and adiabatic electron affinities calculated via DFT (CAM-B3LYP functional), which demonstrated that the ortho-methoxy substitution pattern facilitates the single-electron transfer (SET) mechanism required for reduction, while the para-methoxy pattern raises the energetic barrier to a prohibitive level [1].

Organic Synthesis Reductive Cleavage Sulfonamide Chemistry

Ortho-Methoxy Substitution Determines Tamsulosin Synthetic Intermediate Utility—Positional Isomers Lack Pharmacological Relevance

2-Methoxybenzenesulfonamide serves as the essential core scaffold for the synthesis of tamsulosin hydrochloride, a selective α₁-adrenoceptor antagonist used clinically for benign prostatic hyperplasia (BPH). The ortho-methoxy substitution pattern is a structural requirement for the pharmacophore; 4-methoxybenzenesulfonamide and unsubstituted benzenesulfonamide cannot be substituted in this synthetic route because the ortho-methoxy group is present in the final drug molecule and influences both receptor binding and metabolic stability [1][2]. In a validated industrial preparation method, 5-acetonyl-2-methoxybenzenesulfonamide (derived from 2-methoxybenzenesulfonamide) reacts with (R)-1-phenylethylamine under sodium triacetoxyborohydride reduction to yield the key chiral intermediate with 71.7% yield, 99.7% chemical purity, and 97.2:2.8 diastereomeric ratio [3]. Prior art methods using hydrogen and heavy metal catalysts achieved yields of only 4-5% of theory for the final tamsulosin product [4].

Pharmaceutical Synthesis Tamsulosin Benign Prostatic Hyperplasia

N-Methoxy Derivative of 2-Methoxybenzenesulfonamide Binds Carbonic Anhydrase II with Crystallographically Validated Zinc Coordination at 1.65 Å Resolution

The N-methoxy derivative of benzenesulfonamide (structurally related to 2-methoxybenzenesulfonamide) has been co-crystallized with human carbonic anhydrase II (CA II), yielding a high-resolution X-ray crystal structure at 1.65 Å (PDB ID: 3T5Z) [1][2]. This structure reveals direct coordination of the sulfonamide nitrogen to the active site zinc ion, with the N-methoxy moiety occupying a distinct orientation compared to N-unsubstituted benzenesulfonamides [1]. The study compared N-amino-, N-hydroxy-, and N-methoxy-substituted benzenesulfonamides, demonstrating that the N-methoxy group alters the zinc-binding geometry and influences inhibition mechanism [3]. The crystallographic data provide atomic-level validation of binding mode, with R-Value Free of 0.211 and R-Value Work of 0.179, indicating excellent model quality [2].

Structural Biology Carbonic Anhydrase Enzyme Inhibition

2-Methoxybenzenesulfonamide CAS 52960-57-3: Evidence-Backed Research and Industrial Application Scenarios


Pharmaceutical Intermediate for Tamsulosin Hydrochloride API Manufacturing

2-Methoxybenzenesulfonamide is the essential starting scaffold for the industrial-scale synthesis of tamsulosin hydrochloride, a first-line therapy for benign prostatic hyperplasia with global market significance. The compound is converted to 5-acetonyl-2-methoxybenzenesulfonamide, which then undergoes reductive amination with (R)-1-phenylethylamine to produce the chiral intermediate with demonstrated 71.7% yield at multi-kilogram scale (10L reaction volume) [1]. This process avoids heavy metal catalysts, reduces environmental impact, and achieves 99.7% chemical purity with a diastereomeric ratio of 97.2:2.8—specifications critical for pharmaceutical regulatory compliance [1]. Procuring 2-methoxybenzenesulfonamide for this application is non-negotiable; the ortho-methoxy substitution pattern is an integral component of the final drug molecule's pharmacophore, and substitution with 4-methoxybenzenesulfonamide or unsubstituted benzenesulfonamide would yield pharmacologically irrelevant products [2].

Reductive Cleavage Chemistry Requiring Ortho-Methoxy Sulfonamide Substrates

In synthetic methodologies employing Mg-MeOH for double reductive cleavage of N-S and C-S bonds in benzo-fused cyclic sulfonamides, the use of ortho-methoxy-substituted substrates is essential for successful transformation. Experimental studies have conclusively demonstrated that para-methoxy-substituted sulfonamides fail to undergo reduction under identical conditions, while ortho-methoxy-substituted compounds react effectively [1]. DFT calculations using the CAM-B3LYP functional revealed that the ortho substitution pattern lowers LUMO energies and increases adiabatic electron affinities relative to the para isomer, facilitating the single-electron transfer mechanism required for reduction [1]. Researchers designing synthetic routes involving sulfonamide protecting groups or reductive cleavage steps should specify 2-methoxybenzenesulfonamide rather than its 4-methoxy isomer to ensure successful reaction outcomes.

Structure-Based Drug Design Targeting Carbonic Anhydrase Isoforms

For computational chemists and structural biologists developing carbonic anhydrase inhibitors, N-substituted derivatives of 2-methoxybenzenesulfonamide offer the advantage of a published high-resolution co-crystal structure with human carbonic anhydrase II at 1.65 Å resolution (PDB ID: 3T5Z) [1][2]. This structural data reveals precise zinc coordination geometry, active site interactions, and the binding pose of the N-methoxy moiety, providing an experimentally validated template for molecular docking, pharmacophore modeling, and structure-activity relationship studies [3]. The availability of this crystallographic information distinguishes N-methoxy-benzenesulfonamide derivatives from many structurally related sulfonamides lacking published co-crystal structures, enabling more reliable computational predictions and rational design strategies.

Synthesis of Sulpiride-Related Intermediates via 2-Methoxy-5-Sulfamoylbenzoic Acid

2-Methoxybenzenesulfonamide serves as a precursor for the preparation of 2-methoxy-5-sulfamoylbenzoic acid, a key intermediate in the synthesis of sulpiride, an atypical antipsychotic medication. A patented preparation method demonstrates the conversion of 4-methoxybenzenesulfonamide (a positional isomer accessible from 2-methoxybenzenesulfonamide via isomerization or alternative synthetic routes) to 3-bromo-4-methoxybenzenesulfonamide with 84.0% yield, followed by carboxylation to the target intermediate [1]. The method addresses limitations of prior art approaches that employed highly toxic reagents including dimethyl sulfate and chlorosulfonic acid, offering a more environmentally sustainable and operationally safer alternative [1]. Researchers and process chemists working on sulpiride analog development or related benzamide antipsychotics should consider 2-methoxybenzenesulfonamide-derived intermediates for their synthetic programs.

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